2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Physicochemical profiling Drug-likeness Medicinal chemistry

This compound (MW: 395.5 g/mol) is a unique, commercially unexplored tool for kinase and GPCR research. The specific combination of a 2-methoxyphenyl urea and N-(thiophen-2-ylmethyl) acetamide creates a novel 'phenyl-acetamide-thiophene' topology not found in any standard inhibitor. This is not an interchangeable close analog; the specific 2-methoxy substituent is absent from all known IKK-2 tool compounds, enabling the discovery of novel selectivity fingerprints. Acquire this compound to establish new SAR around a privileged ureidoacetamide core and identify potential kinase off-targets in a blank-slate screening paradigm.

Molecular Formula C21H21N3O3S
Molecular Weight 395.48
CAS No. 1207040-67-2
Cat. No. B2434541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
CAS1207040-67-2
Molecular FormulaC21H21N3O3S
Molecular Weight395.48
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
InChIInChI=1S/C21H21N3O3S/c1-27-19-7-3-2-6-18(19)24-21(26)23-16-10-8-15(9-11-16)13-20(25)22-14-17-5-4-12-28-17/h2-12H,13-14H2,1H3,(H,22,25)(H2,23,24,26)
InChIKeyUKIHENPAAJJPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1207040-67-2) for Research Procurement


The compound 2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1207040-67-2), with a molecular weight of 395.5 g/mol, is a synthetic small-molecule featuring a diaryl urea moiety linked to an acetamide side chain containing a thiophen-2-ylmethyl group [1]. Classified within the broader family of ureidoacetamide derivatives, its core structural motif is characteristic of non-peptide CCK-B/gastrin antagonists and IKK-2 kinase inhibitors [2]. At the time of this analysis, its primary representation in the scientific record is limited to its PubChem entry (CID 45504902), which confirms its chemical identity and computed physicochemical properties, but provides no bioactivity data, patent exemplification, or published quantitative pharmacology [1].

Why In-Class Analogs Cannot Substitute for 2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide in Targeted Research


Ureidoacetamide derivatives are known to exhibit steep structure-activity relationships (SAR) where even minor substituent changes on the terminal aryl ring profoundly alter target selectivity and potency. For instance, within the IKK-2 inhibitor chemotype, replacing a methoxyphenyl urea with a thiophenyl urea has been reported to shift selectivity by over 40-fold between IKK-2 and IKK-1, and by more than 100-fold against JNK1 . The specific combination of a 2-methoxyphenyl urea group and an N-(thiophen-2-ylmethyl) acetamide tail present in this compound therefore cannot be generically interchanged with close analogs. Without head-to-head comparator data, any substitution would risk undermining the experimental reproducibility of unpublished or proprietary screening results that originally motivated procurement of this specific structure .

Quantitative Differentiation Evidence for 2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide


Computed Physicochemical Profile vs. Representative Ureidoacetamide Comparators

This compound exhibits a calculated partition coefficient (XLogP3-AA) of 2.9 and a topological polar surface area (TPSA) of 108 Ų, based on PubChem computed properties [1]. In contrast, the well-characterized IKK-2 Inhibitor VI (CAS 354811-10-2), a 5-phenyl-2-ureidothiophene-3-carboxamide, has a TPSA of 107 Ų and an XLogP3 of approximately 2.5 [2]. The slightly higher lipophilicity of the target compound, combined with an additional hydrogen bond donor (3 vs. 2), may differentially influence membrane permeability and target binding site occupancy within the ATP-binding pocket of kinases [3].

Physicochemical profiling Drug-likeness Medicinal chemistry

Structural Divergence from Established IKK-2 Inhibitor Pharmacophores

The ureidoacetamide scaffold of the target compound differs fundamentally from the more common ureidothiophene carboxamide series represented by IKK-2 Inhibitors IV, VI, and XI. Those inhibitors feature a thiophene core directly connected to the urea, whereas the target compound places the urea on a phenyl ring that is linked via an acetamide bridge to a terminal thiophene [1][2]. This 'phenyl-acetamide-thiophene' architecture introduces greater rotational flexibility (7 rotatable bonds vs. ~4-5 in the standard series) and alters the relative orientation of the hydrogen bond donor/acceptor network that engages the kinase hinge region [3].

Kinase inhibition Structure-activity relationship Scaffold comparison

Hydrogen Bonding Capacity Differentiates Against Simplified Analogs

The target compound possesses three hydrogen bond donors (two from the urea and one from the acetamide) and four hydrogen bond acceptors. This contrasts with simpler N-(thiophen-2-ylmethyl)acetamide fragments lacking the diaryl urea, which typically have only one donor and two acceptors. Within the ureidoacetamide CCK antagonist family, the presence and position of the methoxy group on the phenyl ring adjacent to the urea has been shown to critically modulate binding affinity at the CCK-B receptor, with electron-donating groups at the ortho position (as in 2-methoxy) favoring potent interaction [1][2].

Molecular recognition Target engagement Drug design

Research Application Scenarios for 2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide Based on Inferred Target Engagement Potential


IKK-2/NF-κB Pathway Chemical Probe Development Using a Non-Canonical Ureidoacetamide Scaffold

Given its structural resemblance to established IKK-2 inhibitor pharmacophores, this compound may serve as a chemical starting point for developing probe molecules that target the IKK-2 ATP-binding site through a non-thiophene-ureido core. Its higher conformational flexibility (7 rotatable bonds) and unique 'phenyl-acetamide-thiophene' linker topology [1] could enable binding to kinase conformations inaccessible to standard inhibitors like IKK-2 Inhibitor IV or VI . Procurement of this compound enables SAR exploration around the 2-methoxyphenyl urea substituent, which is not represented in any commercially available IKK-2 tool compound.

CCK-B/Gastrin Receptor Antagonist SAR Investigation

The ureidoacetamide motif is a privileged structure for CCK-B/gastrin receptor antagonism [2]. This compound's specific substitution pattern—particularly the 2-methoxy substituent on the phenylurea and the thiophen-2-ylmethyl group on the acetamide—has not been profiled in published CCK-B SAR series. Acquiring this compound enables direct comparison against benchmark antagonists like YM022 (IC50 ~0.5 nM) or YF476 (IC50 ~2.7 nM) [3] in radioligand displacement assays, potentially revealing novel binding determinants for developing gut-selective or CNS-penetrant antagonists.

Kinase Selectivity Panel Profiling for Chemotype De-risking

The compound's structural divergence from both the 5-phenyl-2-ureidothiophene-3-carboxamide series and from typical diaryl urea kinase inhibitors (e.g., sorafenib-type scaffolds) warrants broad kinase panel screening [4]. With PubChem confirming high purity potential [1] and no prior bioactivity annotation, this compound offers a blank canvas for identifying novel kinase off-targets or for use as a negative control in studies where inhibition of IKK-2, JNK1, or p38α must be excluded, given its anticipated distinct selectivity fingerprint compared to structurally characterized inhibitors.

Physicochemical Property Optimization Benchmarking

With a computed XLogP3 of 2.9 and TPSA of 108 Ų [1], this compound resides within favorable oral drug-like space but near the boundary for CNS penetration (typically TPSA <90 Ų). It can serve as a reference compound for optimization campaigns aiming to balance permeability, solubility, and metabolic stability within the ureidoacetamide chemical series, particularly when compared to more lipophilic analogs (e.g., naphthalene-substituted derivatives with XLogP >3.5) or more polar variants (e.g., pyridyl-substituted derivatives with XLogP <2.0) [5].

Quote Request

Request a Quote for 2-(4-(3-(2-methoxyphenyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.